7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one
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Overview
Description
7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural resemblance to naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of pyrrole derivatives with formamide or formic acid, followed by cyclization under acidic or basic conditions . Another approach includes the use of multicomponent reactions, where pyrrole, aldehydes, and amines are reacted together in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar in structure but with an imidazole ring instead of a pyrrole ring.
Pyrido[2,3-d]pyrimidine: Features a pyridine ring fused to a pyrimidine ring.
Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused to a pyridine ring.
Uniqueness
7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one is unique due to its specific ring fusion and the presence of both pyrrole and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8N2O |
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Molecular Weight |
136.15 g/mol |
IUPAC Name |
7,8-dihydro-4H-pyrrolo[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C7H8N2O/c10-7-3-2-6-8-4-1-5-9(6)7/h1,4H,2-3,5H2 |
InChI Key |
YWXHLEVAFYDALX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1=NC=CC2 |
Origin of Product |
United States |
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